molecular formula C7H11FN4O B10910207 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10910207
M. Wt: 186.19 g/mol
InChI Key: UEYJPCGKDRSSAX-UHFFFAOYSA-N
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Description

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C7H11FN4O It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with 2-fluoroethylamine and N-methylating agents. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages in terms of scalability and efficiency. These methods often utilize heterogeneous catalysts, such as copper-on-charcoal, to facilitate the reaction under continuous flow conditions .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 4-Amino-1-(2-fluoroethyl)-N-methyl-1H-pyrazole-3-carboxamide involves its interaction with molecular targets through hydrogen bonding and dipole interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H11FN4O

Molecular Weight

186.19 g/mol

IUPAC Name

4-amino-1-(2-fluoroethyl)-N-methylpyrazole-3-carboxamide

InChI

InChI=1S/C7H11FN4O/c1-10-7(13)6-5(9)4-12(11-6)3-2-8/h4H,2-3,9H2,1H3,(H,10,13)

InChI Key

UEYJPCGKDRSSAX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NN(C=C1N)CCF

Origin of Product

United States

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